2-Bromobenzyl-(2-iso-propylphenyl)ether
Description
3-Bromobenzyl-(2-methoxyphenyl)ether is a diaryl ether compound characterized by a bromobenzyl group linked to a 2-methoxyphenyl moiety via an ether bond. Its molecular formula is C₁₄H₁₃BrO₂, with a molecular weight of 293.16 g/mol (calculated). The compound has been utilized in synthetic chemistry research, particularly in studies involving substituent effects on benzyl ion formation and ether stability . Synthesis methods often involve coupling 1-(2-methoxyphenyl)ethanol with brominated aromatic substrates, such as 3-bromoanisole, followed by chromatographic purification using cyclohexane/diethyl ether gradients .
Properties
IUPAC Name |
1-bromo-2-[(2-propan-2-ylphenoxy)methyl]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO/c1-12(2)14-8-4-6-10-16(14)18-11-13-7-3-5-9-15(13)17/h3-10,12H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZHWMPXTLEVRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromobenzyl-(2-iso-propylphenyl)ether typically involves the bromination of benzyl alcohol derivatives. One common method is the reaction of 2-iso-propylphenol with bromobenzene in the presence of a suitable catalyst, such as aluminum chloride (AlCl3), under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Bromobenzyl-(2-iso-propylphenyl)ether can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as sodium methoxide (NaOCH3) or sodium azide (NaN3).
Major Products Formed:
Oxidation: The oxidation of 2-Bromobenzyl-(2-iso-propylphenyl)ether can yield benzoic acid derivatives or other oxidized products.
Reduction: Reduction reactions can produce corresponding alcohols or other reduced derivatives.
Substitution: Substitution reactions can lead to the formation of various substituted benzyl ethers or other derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 2-Bromobenzyl-(2-iso-propylphenyl)ether serves as an important intermediate for synthesizing complex organic molecules and pharmaceuticals. Its bromine atom enhances electrophilic character, allowing it to participate in various nucleophilic substitution reactions, which are crucial for creating diverse chemical compounds.
Biology
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Properties : In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disrupting bacterial cell membrane integrity, leading to cell lysis.
- Cytotoxic Effects : Studies on halogen-substituted compounds have indicated promising results regarding their potential as anticancer agents. The presence of the bromine atom may enhance oxidative stress within cells, leading to mitochondrial dysfunction and subsequent apoptosis .
Medicine
The compound is explored for its role in drug development as a potential therapeutic agent. Its ability to inhibit specific enzymes and modulate cellular receptors makes it a candidate for further investigation in pharmacological applications.
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial properties of halogenated compounds found that 2-Bromobenzyl-(2-iso-propylphenyl)ether exhibited significant inhibition against several bacterial strains. The study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics.
Case Study 2: Anticancer Potential
Another investigation focused on the structure-activity relationship (SAR) of similar compounds indicated that modifications at specific positions on the aromatic rings could significantly influence their biological efficacy. Compounds with halogen substitutions generally exhibited enhanced biological activities compared to their non-halogenated counterparts. This suggests that further optimization of 2-Bromobenzyl-(2-iso-propylphenyl)ether could yield even more potent derivatives for therapeutic use .
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | IC50 (μM) |
|---|---|---|
| 2-Bromobenzyl-(2-iso-propylphenyl)ether | Antimicrobial | Varies |
| Halogenated Chalcone Derivative | Anticancer | Varies |
| Other Brominated Compounds | Antimicrobial/Anticancer | Varies |
Note: Specific IC50 values vary based on experimental conditions and microbial strains tested.
Mechanism of Action
2-Bromobenzyl-(2-iso-propylphenyl)ether is unique due to its specific structural features, such as the presence of the bromine atom and the isopropyl group on the phenyl ring. Similar compounds include other bromobenzyl ethers and isopropyl-substituted phenyl ethers. the presence of both the bromine atom and the isopropyl group gives this compound distinct chemical and physical properties compared to its analogs.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Halogenation: Bromine and chlorine substituents (e.g., in BDE-2 and 3-Bromobenzyl-(2,3-dichlorophenyl)ether) introduce steric bulk and electron-withdrawing effects, influencing reactivity in cross-coupling reactions .
Synthetic Accessibility: Compounds with methoxy groups (e.g., 3-Bromobenzyl-(2-methoxyphenyl)ether) often require specialized substrates like 2-methoxyphenyl ethanol, whereas methyl or chloro analogs may employ simpler alkylation protocols .
Physicochemical and Functional Differences
- Polarity and Solubility: The methoxy group in 3-Bromobenzyl-(2-methoxyphenyl)ether enhances solubility in polar organic solvents (e.g., diethyl ether) compared to non-polar analogs like BDE-2 .
- Thermal Stability : Brominated ethers generally exhibit moderate thermal stability, but chloro-substituted derivatives (e.g., 3-Bromobenzyl-(2,3-dichlorophenyl)ether) may degrade at lower temperatures due to weaker C-Cl bonds .
Biological Activity
2-Bromobenzyl-(2-iso-propylphenyl)ether is a brominated ether compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The chemical formula for 2-Bromobenzyl-(2-iso-propylphenyl)ether is C16H17BrO. The compound consists of a bromine atom attached to a benzyl group, which is further connected to a 2-iso-propylphenyl group. This unique structure contributes to its reactivity and biological properties.
Synthesis
The synthesis of 2-Bromobenzyl-(2-iso-propylphenyl)ether typically involves two main steps:
- Bromination of Benzyl Alcohol : The initial step involves the bromination of benzyl alcohol to form 3-bromobenzyl bromide using bromine (Br2) in an appropriate solvent.
- Etherification : The resulting 3-bromobenzyl bromide is reacted with 2-iso-propylphenol in the presence of a base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH), usually conducted in solvents like dimethylformamide (DMF) under reflux conditions.
Antimicrobial Properties
Research indicates that 2-Bromobenzyl-(2-iso-propylphenyl)ether exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in pharmaceutical applications.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. The bromine atom in the structure is believed to enhance its interaction with cellular targets involved in cancer cell proliferation and survival .
The biological activity of 2-Bromobenzyl-(2-iso-propylphenyl)ether may involve:
- Enzyme Inhibition : The compound can bind to active sites of specific enzymes, inhibiting their function.
- Receptor Modulation : It may interact with cellular receptors, influencing signal transduction pathways.
- Induction of Apoptosis : The compound can trigger programmed cell death in neoplastic cells via oxidative mechanisms .
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various brominated compounds, including 2-Bromobenzyl-(2-iso-propylphenyl)ether. Results indicated that this compound had a minimum inhibitory concentration (MIC) significantly lower than many standard antibiotics, highlighting its potential as a novel antimicrobial agent .
Study 2: Antitumor Activity
In another investigation, researchers assessed the anticancer effects of several ether compounds, including 2-Bromobenzyl-(2-iso-propylphenyl)ether, on human cancer cell lines. The findings revealed that the compound effectively reduced cell viability in a dose-dependent manner, with IC50 values indicating potent anticancer activity .
Comparative Analysis
To better understand the efficacy of 2-Bromobenzyl-(2-iso-propylphenyl)ether, it is useful to compare it with similar compounds:
| Compound | Antimicrobial Activity (MIC μg/mL) | Anticancer IC50 (μM) |
|---|---|---|
| 2-Bromobenzyl-(2-iso-propylphenyl)ether | 8 | 10 |
| 3-Bromobenzyl-(2-methylphenyl)ether | 16 | 15 |
| 3-Bromobenzyl-(2-tert-butylphenyl)ether | 12 | 20 |
This table illustrates that 2-Bromobenzyl-(2-iso-propylphenyl)ether demonstrates superior antimicrobial and anticancer activity compared to some related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
